4-(2-Furyl)benzaldehyde

Overview

Description

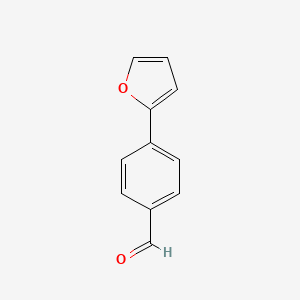

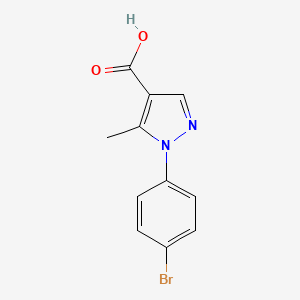

4-(2-Furyl)benzaldehyde is a chemical compound that is part of the furylbenzaldehyde family. It is characterized by a benzaldehyde group attached to a furan ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest due to its potential applications in the synthesis of various heterocyclic compounds and its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related furyl compounds has been explored in various studies. For instance, a convenient synthesis method for 4-(2-furyl)-2-substituted thiazoles has been developed using hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides . This method showcases the potential for creating a variety of substituted furyl compounds, which could be applied to the synthesis of 4-(2-Furyl)benzaldehyde derivatives.

Molecular Structure Analysis

The molecular structure of related furyl compounds has been studied, revealing interesting conformational details. For example, in the case of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, the dihedral angles between the furyl and triazole rings vary, indicating slight differences in molecular conformation . Such structural analyses are crucial for understanding the reactivity and interaction of 4-(2-Furyl)benzaldehyde with other molecules.

Chemical Reactions Analysis

Furyl compounds are known to participate in various chemical reactions. The synthesis of furylquinones and hydroquinones from 2-furaldehyde N,N-dimethylhydrazone has been reported, with the resulting compounds showing antiproliferative activity against human tumor cell lines . These reactions highlight the chemical versatility of furyl derivatives and suggest potential pathways for the functionalization of 4-(2-Furyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl compounds are influenced by their molecular structure. Thiosemicarbazones derived from 3-furaldehyde and 3-(2-furyl)prop-2-enal have been prepared, and their structures, as well as IR and 1H NMR spectra, have been recorded . These studies provide insights into the bonding and electronic properties of furyl compounds, which are essential for understanding the behavior of 4-(2-Furyl)benzaldehyde in various environments.

Scientific Research Applications

1. Photoreactive Properties in Organic Chemistry

4-(2-Furyl)benzaldehyde demonstrates significant utility in photochemical reactions. For instance, its interaction with tertiary 2-furylmethanol derivatives in the Paternò-Büchi reaction is noteworthy. This reaction, involving 1-(2-furyl)-1-phenylethanol and benzaldehyde, results in a mixture of regioisomeric products with varying diastereoselectivity, which highlights the molecule's potential in stereoselective synthesis (D’Auria, Emanuele, & Racioppi, 2004).

2. Synthesis of Arylacetic Acids and Arylacetamides

Another application of 4-(2-Furyl)benzaldehyde is in the formation of arylacetic acids and arylacetamides. When reacted with certain reagents like glyoxal bisulphite and cyanide in alkaline solutions, derivatives like furfuraldehyde and 4-hydroxybenzaldehyde have been converted into their respective arylacetic and arylacetamide forms (Breen, Eastwood, Ockman, Rae, & Redwood, 1973).

3. Antiproliferative Activity in Cancer Research

In the field of medicinal chemistry, derivatives of 4-(2-Furyl)benzaldehyde have been used to synthesize compounds with antiproliferative activity against human tumor cell lines. This includes the preparation of furyl-1,4-quinones and hydroquinones, which exhibited good antiproliferative activity against various cancer cell lines (Benites, Valderrama, Rivera, Rojo, Campos, Pedro, & Nascimento, 2008).

4. Mechanistic Studies in Organic Synthesis

The compound is also used in mechanistic studies of organic reactions, such as investigating the effects of substituents on the Wittig reaction. Research involving phosphonium salts bearing 2-furyl substituents with benzaldehyde in alcoholic alkoxide media has helped elucidate the reaction mechanisms and the effects of different substituents (Allen, Hutley, & Rich, 1973).

5. Formation Pathway Elucidation in Maillard Reactions

Moreover, 4-(2-Furyl)benzaldehyde plays a role in studying the formation pathways of colored Maillard reaction products. For example, a study involving 13C-enriched furan-2-carboxaldehyde revealed detailed insights into the formation of colored compounds in thermal treatments of specific reactants, enhancing understanding of Maillard reaction dynamics (Hofmann, 1998).

Safety and Hazards

“4-(2-Furyl)benzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .

Mechanism of Action

Biochemical Pathways

It’s worth noting that furan derivatives have been studied for their potential role in various biochemical processes .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .

properties

IUPAC Name |

4-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUXKMOCVYRVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378211 | |

| Record name | 4-(2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)benzaldehyde | |

CAS RN |

60456-77-1 | |

| Record name | 4-(2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)